molecular formula C11H11N3O2S B2367597 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde CAS No. 442531-30-8

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde

Cat. No.: B2367597
CAS No.: 442531-30-8
M. Wt: 249.29
InChI Key: SZVHCLQMQLAUKV-UHFFFAOYSA-N
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Description

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a triazolylthio-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde.

    Attachment of the Triazole to the Benzaldehyde: The triazole ring is then attached to the benzaldehyde core through a thioether linkage. This is typically achieved by reacting the triazole with a suitable thiol and then coupling it with the benzaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzoic acid.

    Reduction: 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting fungal infections due to the presence of the triazole ring, which is known for its antifungal properties.

    Materials Science: It can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical structure.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde: Similar structure but with a different linkage to the triazole ring.

    4-methoxy-3-[(1H-1,2,4-triazol-5-yl)methyl]benzaldehyde: Similar structure but with the triazole ring attached at a different position.

    4-methoxy-3-[(1H-1,2,4-triazol-3-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs. This unique structure can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHCLQMQLAUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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